(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide
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Overview
Description
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic organic compound that features a combination of furan, piperidine, and acrylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide typically involves multi-step organic reactions. One possible route could involve:
Formation of the furan-3-carbonyl piperidine intermediate: This step might involve the reaction of furan-3-carboxylic acid with piperidine under suitable conditions to form the corresponding amide.
Introduction of the acrylamide moiety: The intermediate can then be reacted with 3-(4-(methylthio)phenyl)acrylic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methylthio group can be oxidized under suitable conditions.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmacologically active agent, given the presence of bioactive moieties such as furan and piperidine.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, possibly as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide would depend on its specific biological target. Potential mechanisms could involve interaction with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(4-(methylthio)phenyl)acrylamide: can be compared with other compounds containing furan, piperidine, or acrylamide moieties.
Furan derivatives: Compounds like furan-3-carboxylic acid.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid.
Acrylamide derivatives: Compounds like N-phenylacrylamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-19-5-2-16(3-6-19)4-7-20(24)22-14-17-8-11-23(12-9-17)21(25)18-10-13-26-15-18/h2-7,10,13,15,17H,8-9,11-12,14H2,1H3,(H,22,24)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINJHOOZQNADPA-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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